N-Methyl-N-phenylpyridin-4-amine
Description
Significance within the Field of Substituted Pyridine (B92270) Derivatives
Substituted pyridines are a class of compounds whose chemical and biological properties are tuned by the nature and position of various functional groups attached to the core pyridine ring. nih.gov This class is highly valued in medicinal chemistry for the broad spectrum of pharmacological activities its members exhibit, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netrsc.org The pyridine ring's basicity, solubility, and ability to form hydrogen bonds make it a versatile scaffold in drug design. nih.gov
The structure-activity relationship (SAR) studies of substituted pyridines are pivotal for rationally designing more potent and selective therapeutic agents. rsc.org The specific substitutions on N-Methyl-N-phenylpyridin-4-amine—an N-phenyl group and an N-methyl group on the 4-amino substituent—position it as a compound of interest. The introduction of a phenyl group can influence π-π stacking interactions with biological targets, while the methyl group can affect solubility and metabolic stability. For instance, related N-phenylpyridin-4-amine derivatives have been investigated for their potential as inhibitors of enzymes involved in cancer cell proliferation.
Broader Context of Aminopyridine Chemistry and its Research Trajectories
Aminopyridines are considered privileged structures in drug discovery, meaning they are molecular frameworks that are frequently found in biologically active compounds. rsc.orgtandfonline.com This is evidenced by the more than 40 drugs containing an aminopyridine moiety that are currently on the market. tandfonline.com These compounds interact with a wide array of enzymes and receptors, leading to diverse pharmacological effects. rsc.orgresearchgate.net
The research trajectories for aminopyridine chemistry are varied and continually expanding. A primary area of focus is their function as potassium channel blockers; 4-aminopyridine (B3432731) (dalfampridine) is a notable example used to improve motor function in patients with multiple sclerosis. rsc.orgsnmjournals.org Furthermore, substituted aminopyridines are actively being developed as potent and selective inhibitors for a range of other targets, including:
Kinase Inhibitors: The aminopyridine scaffold is a key component in many kinase inhibitors designed for cancer therapy, such as Crizotinib. rsc.org The related N-methyl-4-pyridinamine is used in the synthesis of novel pan-PIM kinase inhibitors. chemicalbook.com
Phosphodiesterase-4 (PDE4) Inhibitors: New series of PDE4 inhibitors for inflammatory conditions have been developed using substituted aminopyridine residues. nih.gov
Fluorescent Probes: The inherent fluorescent properties of some aminopyridines make them useful as scaffolds for biological probes to detect metal ions like Fe³⁺ and Hg²⁺. mdpi.comresearchgate.net
The structural framework of this compound aligns with these research trends. Its design as a trisubstituted 4-aminopyridine suggests its potential as a building block or a lead compound in programs targeting kinases, phosphodiesterases, or other biological targets where the specific arrangement of methyl and phenyl groups can optimize binding and pharmacological activity.
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
N-methyl-N-phenylpyridin-4-amine |
InChI |
InChI=1S/C12H12N2/c1-14(11-5-3-2-4-6-11)12-7-9-13-10-8-12/h2-10H,1H3 |
InChI Key |
ZHWWTRQRGAISKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of N Methyl N Phenylpyridin 4 Amine and Its Pyridinamine Congeners
Fundamental Chemical Reactivity Profiles
The intrinsic chemical properties of N-Methyl-N-phenylpyridin-4-amine and related pyridinamines are a function of the electronic and steric environment of the reactive centers within the molecule.
The defining characteristic of an amine's reactivity is the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile. chemguide.co.uklibretexts.org In this compound, the exocyclic nitrogen atom is a tertiary amine, bonded to a methyl group, a phenyl group, and the 4-position of a pyridine (B92270) ring. This structural arrangement influences its nucleophilicity.
Generally, the nucleophilicity of amines correlates with their basicity, with secondary amines often being more nucleophilic than primary amines or ammonia. masterorganicchemistry.com The nitrogen in this compound is part of an N-alkyl arylamine structure. While the methyl group is electron-donating, enhancing the electron density on the nitrogen, the phenyl group can delocalize the lone pair through resonance, potentially decreasing its nucleophilicity compared to a simple dialkylamine. However, compared to amides, where the nitrogen lone pair is significantly delocalized by an adjacent carbonyl group, amines are substantially more basic and nucleophilic. libretexts.org
The lone pair on the nitrogen atom makes it electron-dense and prone to react with electrophilic centers. libretexts.org This inherent nucleophilicity allows amines to participate in a variety of substitution reactions, such as reacting directly with alkyl halides to form quaternary ammonium (B1175870) salts. msu.edu The nucleophilicity can be further influenced by steric hindrance around the nitrogen atom. masterorganicchemistry.com
Table 1: Factors Influencing Amine Nucleophilicity
| Factor | Effect on Nucleophilicity | Rationale |
|---|---|---|
| Electron-donating groups | Increase | Stabilize the positive charge that develops on the nitrogen in the transition state. libretexts.org |
| Electron-withdrawing groups | Decrease | Delocalize the lone pair, making it less available for reaction. libretexts.org |
| Steric Hindrance | Decrease | Bulky groups around the nitrogen impede its approach to the electrophile. masterorganicchemistry.com |
| Solvent | Varies | Solvent interactions can stabilize or destabilize the reactants and transition state. |
Oxidative Transformations and Reductive Pathways
The this compound structure is susceptible to both oxidative and reductive transformations. The nitrogen and methyl groups are common sites for oxidation. Flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes are known to catalyze the N-oxidation of N-alkyl arylamines. nih.gov The oxidation of N-methyl groups can lead to the formation of an imine, which may then undergo hydrolysis. nih.gov
Reductive pathways are also significant in the chemistry of pyridinamines and related compounds. Reductive amination is a common method for the synthesis of N-methylated amines, often utilizing a carbonyl compound and a reducing agent. researchgate.net For instance, N-methylated amino acids can be produced via the reductive amination of 2-oxoacids. nih.gov A notable development is the electrochemical reductive N-methylation using carbon dioxide as a C1 source, catalyzed by cobalt phthalocyanine. chaseliquidfuels.org This method proceeds through the formation of a formaldehyde (B43269) intermediate which then condenses with the amine. chaseliquidfuels.org The efficiency of this C-N coupling has been found to depend on the nucleophilicity of the amine reactant. chaseliquidfuels.org
The stability of this compound in aqueous environments is a critical parameter. Generally, the C-N bonds in such amines are relatively stable to hydrolysis under neutral conditions. However, extreme pH and temperature can promote decomposition. In basic media, the decomposition of related structures like N-methyl-N-nitrosotoluene-p-sulphonamide has been shown to proceed via hydrolysis and transnitrosation reactions. rsc.org The rates of these reactions are influenced by the basicity and nucleophilicity of other amines present in the solution. rsc.org The stability of metal complexes containing related ligands can also provide insight. For example, the decomposition of certain transition metal carbamate (B1207046) complexes in aqueous solution is known to occur, sometimes leading to the release of the corresponding amine. unipi.it
Role in Organic Transformations
The unique structural features of this compound and its congeners make them valuable participants in a range of organic reactions, enabling the synthesis of complex molecular architectures.
A significant application of pyridinamine derivatives is in dearomative functionalization reactions. A recently developed method for the N-difluoromethylation of N-heterocycles utilizes substrates like N-aryl-substituted heteroarene-4-amines. chemrxiv.org This transition-metal-free process employs bromo(difluoro)acetic acid at room temperature to generate N-difluoromethylated products featuring an imine functional group. nih.govchemrxiv.org
The proposed mechanism involves the initial generation of an activated heteroarenium salt, which increases the acidity of the exocyclic N-H proton. chemrxiv.org Subsequent deprotonation and electron transfer lead to the dearomatized product. While highly efficient for many N-aromatic substituted heteroarene-4-amines, the reaction showed limitations with N-methylpyridin-4-amine under standard conditions, where only a trace amount of the desired product was detected. chemrxiv.org This suggests that the nature of the substituent on the exocyclic amine (phenyl vs. methyl) plays a crucial role in the reaction's success. The success of the transformation is dependent on the nucleophilicity and steric accessibility of the nitrogen atom on the heteroarene ring. nih.govchemrxiv.org
Table 2: Dearomative Difluoromethylation of N-Heterocycles
| Substrate Type | Reagent | Conditions | Outcome |
|---|---|---|---|
| N-Aromatic substituted heteroarene-4-amines | Bromo(difluoro)acetic acid | K₂CO₃, Room Temperature | Efficient formation of N-difluoromethylated dearomatized products. chemrxiv.orgnih.govchemrxiv.org |
| N-methylpyridin-4-amine | Bromo(difluoro)acetic acid | Standard Conditions | Trace product formation observed. chemrxiv.org |
Carbonylative Reactions, e.g., Acetylation
The amine nitrogen in this compound, being nucleophilic, readily participates in carbonylative reactions such as acetylation. Amines are known to react violently with acyl chlorides like ethanoyl chloride in the cold, or more slowly with acid anhydrides upon heating, to form N-substituted amides. chemguide.co.uk In the case of this compound, reaction with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) would be expected to yield N-acetyl-N-methyl-N-phenylpyridin-4-amine.
These reactions are fundamental in organic synthesis for the protection of amine groups or the formation of amide bonds. The mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk Chiral pyridine-N-oxide derivatives have also been employed as catalysts in asymmetric N-acylative kinetic resolutions, highlighting the role of pyridine structures in mediating acylation reactions. acs.org
Elucidation of Reaction Mechanisms
The mechanistic pathways governing the reactions of this compound and its congeners are complex and have been the subject of detailed investigations. Understanding these mechanisms is crucial for optimizing reaction conditions and designing novel synthetic applications. Key areas of study include the identification of transient intermediates, the exploration of radical-mediated pathways, the investigation of C-H activation processes, and the analysis of substituent effects on reaction outcomes.
Identification and Characterization of Reaction Intermediates
The reactivity of pyridinamine derivatives often proceeds through highly reactive intermediates that dictate the course of the reaction. The isolation or spectroscopic observation of these species provides direct insight into the reaction mechanism.
A pivotal class of intermediates in pyridinamine chemistry is the pyridinium (B92312) salt . The nitrogen atom of the pyridine ring can be readily alkylated or acylated, forming a positively charged pyridinium ion. wikipedia.org This process enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. wikipedia.org For example, N-aminopyridinium salts, which can be synthesized from pyridine derivatives and electrophilic aminating reagents, serve as versatile bifunctional intermediates. nih.gov These salts combine the nucleophilicity of the amino group with the latent electrophilic or radical reactivity of the pyridinium core, accessible through the cleavage of the N-N bond. nih.gov
In electrochemical reactions, N-arylpyridinium ions have been identified as key intermediates. nih.gov These are formed through the electrochemical oxidation of aromatic compounds in the presence of pyridine. The resulting pyridinium ion is then susceptible to attack by nucleophiles, such as alkylamines, leading to C-H amination products. nih.gov
Another significant type of intermediate is the N-aryl-O-vinylhydroxylamine , which is generated in situ from the N-arylation of O-vinylhydroxylamines with pyridine N-oxides. acs.org This transient species rapidly undergoes a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement, followed by rearomatization and cyclization, to yield azaindoline structures. acs.org The regioselectivity of the initial nucleophilic attack is often directed to the C2 position of the pyridine ring. acs.org
In the synthesis of more complex heterocyclic systems, such as tetraazafluoranthen-3(2H)-ones from ninhydrin (B49086) derivatives, intermediates from hydrazinolysis–cyclization reactions have been successfully isolated and characterized by X-ray crystallography. mdpi.com The characterization of these stable intermediates, like 3-phenyl-5H-indeno[1,2-c]pyridazine-4-carbohydrazide, has been crucial in unambiguously proving a stepwise mechanism involving two separate hydrazinolysis–cyclization events. mdpi.com
The table below summarizes key intermediates identified in the reactions of pyridinamine congeners.
| Intermediate Class | Method of Generation | Subsequent Reactivity | Reference |
| N-Aminopyridinium Salts | Reaction of pyridine with electrophilic aminating reagents (e.g., HOSA, MSH). nih.gov | Nucleophilic substitution, radical reactions via N-N bond cleavage. nih.gov | nih.gov |
| N-Arylpyridinium Ions | Electrochemical oxidation of arenes in the presence of pyridine. nih.gov | Nucleophilic attack by amines, leading to C-H amination. nih.gov | nih.gov |
| N-Aryl-O-vinylhydroxylamines | N-arylation of O-vinylhydroxylamines with aza-arene N-oxides. acs.org | chemrxiv.orgchemrxiv.org-sigmatropic rearrangement, rearomatization, and cyclization. acs.org | acs.org |
| Hydrazinolysis-Cyclization Adducts | Reaction of hydrazine (B178648) with diketo-ester precursors. mdpi.com | Further cyclization or reduction. mdpi.com | mdpi.com |
Studies of Radical Reaction Pathways (e.g., 6-endo Addition)
Radical reactions offer a powerful and mild approach to functionalizing pyridinamines. These pathways often proceed under neutral conditions and can provide access to structures that are difficult to obtain through conventional ionic reactions.
A prominent example is the Minisci reaction , which involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound like pyridine. wikipedia.orgnih.gov More contemporary variations utilize N-methoxypyridinium salts, which exhibit remarkable reactivity towards alkyl radicals without the need for a strong acid to activate the heterocycle. chemrxiv.orgnih.gov The mechanism involves the addition of an alkyl radical to the N-methoxypyridinium salt, forming a radical cation intermediate. chemrxiv.org This is followed by rearomatization, which can be facilitated by a base, and elimination of a methoxyl radical that propagates the chain reaction. nih.gov The high rate constant for the addition of a primary alkyl radical to N-methoxylepidinium (>10⁷ M⁻¹ s⁻¹) highlights the efficiency of this radical trapping. nih.gov
Recent mechanistic investigations have unveiled unconventional radical cyclization pathways. A notable discovery is the radical 6-endo-trig addition for pyridine synthesis from cyclopropylamides and alkynes under metal-free conditions. researchgate.netnih.gov Computational and experimental studies indicate that a vinyl radical adds to the imine nitrogen atom in an unprecedented 6-endo fashion, contrasting with the more conventional 5-exo-trig addition to the imine carbon. researchgate.netnih.gov This pathway is critical for the formation of the pyridine ring.
The general mechanism for radical additions to activated pyridines can be summarized as follows:
Initiation : Generation of a nucleophilic radical (e.g., alkyl or acyl radical). chemrxiv.orgyoutube.com
Propagation :
Addition of the radical to the electron-deficient pyridinium ring (typically at the C2 or C4 position) to form a radical cation intermediate. chemrxiv.orgyoutube.com
Rearomatization of the ring, often involving the loss of a proton or another group, to restore the aromatic system. nih.gov
Termination : Combination of radical species.
The table below outlines different radical reaction pathways involving pyridinamine congeners.
| Reaction Type | Radical Source | Pyridine Substrate | Key Mechanistic Step | Reference |
| Monoalkylation | Alkylboranes, Alkyl iodides | N-Methoxypyridinium salts | Addition of alkyl radical to form a radical cation intermediate. chemrxiv.org | chemrxiv.orgnih.gov |
| Minisci Reaction | Pivalic acid, etc. | Protonated Pyridine | Homolytic aromatic substitution (SHAr) by a nucleophilic radical. wikipedia.orgnih.gov | wikipedia.orgnih.gov |
| Ring Synthesis | Cyclopropylamides, Alkynes | In situ generated imine | 6-endo-trig addition of a vinyl radical to the imine nitrogen. researchgate.net | researchgate.netnih.gov |
| Acylation | Aldehydes, Acetals | Pyridinium salts | Addition of a nucleophilic acyl radical to the C2 or C4 position. youtube.com | youtube.com |
Investigations of C-H Activation Processes
Direct C-H functionalization of pyridines represents a highly atom-economical strategy for synthesizing substituted derivatives. rsc.org However, the inherent electronic properties of the pyridine ring—being electron-deficient—make it a challenging substrate for such transformations, particularly at the C3 (meta) position. researchgate.netnih.gov
The reactivity of pyridine towards C-H activation is electronically biased, favoring functionalization at the C2 (ortho) and C4 (para) positions. researchgate.net Investigations have focused on several strategies to control the regioselectivity of these processes:
Directing Groups : A common strategy involves the use of a directing group that chelates to a metal catalyst and positions it in proximity to a specific C-H bond. For instance, the N-(2-pyridyl)sulfonyl group has been used to direct the γ-arylation of C(sp³)–H bonds in amino acid derivatives. acs.org The formation of a six-membered palladacycle intermediate is presumed to be responsible for the selective activation of the ortho C-H bond of the phenyl group in phenylalanine derivatives. acs.org
Temporary Dearomatization : To achieve the challenging meta-C-H functionalization, a strategy involving the temporary dearomatization of the pyridine ring can be employed. This converts the electron-poor pyridine into an electron-rich intermediate that can then undergo regioselective electrophilic functionalization before rearomatization. nih.gov
Electrochemical C-H Amination : An alternative approach avoids pre-functionalization by using electrochemical oxidation. In this method, an aromatic compound is oxidized in the presence of pyridine to form an N-arylpyridinium ion intermediate. nih.gov This intermediate then reacts with an amine, effectively achieving a C-H amination of the initial aromatic compound. nih.gov This process circumvents the need for metal catalysts and harsh reagents. nih.gov
The inherent difficulty in functionalizing the pyridine core means that many approaches still rely on building the functionalized ring from acyclic precursors rather than direct C-H activation. rsc.org
| C-H Activation Strategy | Position | Mechanistic Feature | Example Substrate | Reference |
| Directing Group-Assisted | γ-C(sp³) | Formation of a metallacycle intermediate. | N-(2-pyridyl)sulfonyl protected amino acids. acs.org | acs.org |
| Temporary Dearomatization | meta-C(sp²) | Conversion to an electron-rich dearomatized intermediate. | Pyridine. nih.gov | nih.govnih.gov |
| Electrochemical Amination | Varies | Formation of an N-arylpyridinium ion intermediate. | Aromatic compounds. nih.gov | nih.gov |
| Non-directed Arylation | C2 | Palladium-catalyzed reaction with aryl iodides. | Tryptophan derivatives. acs.org | acs.org |
Influence of Substituent Effects on Reactivity and Selectivity
The reactivity and regioselectivity of reactions involving this compound and its congeners are profoundly influenced by the electronic and steric nature of substituents on both the pyridine and N-aryl rings.
Electronic Effects: Substituents on the pyridine ring modulate its electron density, which in turn affects its nucleophilicity and susceptibility to electrophilic or nucleophilic attack.
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OMe) or amino (-NH₂) groups, increase the electron density of the pyridine ring. This enhances its reactivity towards electrophiles but can hinder reactions that rely on the ring's electron-deficient character, such as nucleophilic aromatic substitution. For instance, in the hydrolysis of methyl pyridinecarboxylate esters, a methoxy group can significantly alter the reaction rate depending on its position relative to the ester and the ring nitrogen. rsc.org
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl) groups, decrease the ring's electron density. This deactivation makes electrophilic substitution more difficult but facilitates nucleophilic attack. In studies of N-haloimide–pyridine complexes, pyridines with electron-withdrawing substituents form weaker halogen bonds compared to those with electron-donating groups. nih.gov
Quantitative analysis using Hammett plots and Dual Substituent Parameter (DSP) correlations has shown that the pyridine system belongs to the σ⁺-class of reactivity, indicating that it is sensitive to substituents that can stabilize a positive charge through resonance. koreascience.kr In the reaction of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane, the logarithm of the rate constants for 4-substituted derivatives correlates well with the ordinary σ values of the substituents. rsc.org
Steric Effects: Bulky substituents, particularly at the C2 (ortho) position of the pyridine ring or on the N-aryl group, can sterically hinder the approach of reagents to the nitrogen atom or adjacent carbons. This can influence the regioselectivity of a reaction. For example, in the N-arylation of aza-arene N-oxides with O-vinylhydroxylamine reagents, the relatively small size of the nucleophile is thought to favor addition to the less hindered C2 position of the pyridine ring. acs.org
The table below summarizes the general influence of substituents on the reactivity of pyridinamines.
| Substituent Type | Position on Pyridine Ring | Effect on Reactivity | Mechanistic Implication | Reference |
| Electron-Donating (e.g., -OMe, -CH₃) | C4 | Increases ring electron density, enhances nucleophilicity. | Favors electrophilic attack; can alter acidity at other positions. researchgate.net | rsc.orgresearchgate.net |
| Electron-Withdrawing (e.g., -NO₂, -Cl) | C4 | Decreases ring electron density, enhances electrophilicity. | Favors nucleophilic attack; deactivates toward electrophiles. nih.gov | nih.govrsc.org |
| Bulky Groups | C2 (ortho) | Steric hindrance. | Can direct attack to other positions (e.g., C4) or hinder reaction at nitrogen. | acs.org |
| Substituents on N-Aryl group | Ortho, Para | Modulates the nucleophilicity of the exocyclic nitrogen. | Influences the ease of N-arylation reactions and subsequent steps. mdpi.com | mdpi.com |
Advanced Spectroscopic and Structural Characterization Techniques
Vibrational Spectroscopy for Molecular Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding framework of the molecule by probing its molecular vibrations.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful method for identifying the various functional groups within N-Methyl-N-phenylpyridin-4-amine. The technique measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of the molecule's bonds. The resulting spectrum serves as a molecular "fingerprint."
While complete, assigned spectra are found within detailed research reports, the characteristic absorptions for this compound can be predicted based on its constituent parts: the pyridine (B92270) ring, the N-substituted phenyl ring, and the methyl group. Infrared spectra for this compound have been recorded using Attenuated Total Reflectance (ATR) methods. acs.orgbath.ac.uk Key vibrational frequencies are expected in the following regions:
Aromatic C-H Stretching: Vibrations from the C-H bonds on both the pyridine and phenyl rings typically appear above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H bonds of the N-methyl group will have characteristic stretching frequencies, usually just below 3000 cm⁻¹.
C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine ring occur in the 1600-1400 cm⁻¹ region. The phenyl ring also shows characteristic absorptions in this range.
C-N Stretching: The stretching vibration of the tertiary amine bond connecting the phenyl group, the nitrogen atom, and the pyridine ring is expected in the 1350-1250 cm⁻¹ region.
Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Phenyl & Pyridyl C-H | 3100 - 3000 |
| Aliphatic C-H Stretch | N-CH₃ | 2975 - 2850 |
| Aromatic Ring Stretch | C=C and C=N | 1600 - 1450 |
| Tertiary Amine Stretch | C-N | 1350 - 1250 |
| Aromatic C-H Bend (Out-of-Plane) | Phenyl & Pyridyl C-H | 900 - 675 |
Raman spectroscopy is a complementary vibrational technique that detects molecular vibrations through inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to those that cause a change in polarizability. For this compound, Raman spectroscopy is particularly useful for identifying symmetric vibrations and the vibrations of the aromatic backbones, which often produce strong Raman signals. Key expected modes would include the symmetric "breathing" modes of the pyridine and phenyl rings.
To achieve unambiguous assignment of the complex vibrational spectra of molecules like this compound, experimental data are often correlated with theoretical calculations. rsc.org Methods such as Density Functional Theory (DFT) can be used to compute the molecule's geometry and predict its vibrational frequencies and intensities. rsc.orgresearchgate.net By comparing the calculated spectrum with the experimental FTIR and Raman spectra, each observed band can be assigned to a specific atomic motion (e.g., a specific bond stretching or bending). This approach allows for a much deeper and more accurate interpretation of the spectroscopic data than empirical correlation tables alone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the primary techniques used for structural confirmation. nih.gov Experimental data has been reported from spectra recorded in deuterated chloroform (B151607) (CDCl₃) at a frequency of 400 MHz for ¹H and 101 MHz for ¹³C NMR. bath.ac.uknih.gov
The ¹H NMR spectrum provides information on the number and type of hydrogen atoms. The signals from the pyridine and phenyl protons appear in the aromatic region (δ 6.5-8.2 ppm), while the N-methyl group protons appear as a distinct singlet in the upfield region (around δ 3.26 ppm). nih.gov
The ¹³C NMR spectrum reveals the number of unique carbon environments. The pyridine ring carbons show characteristic shifts, with the carbon atom directly bonded to the nitrogen (C4) being highly deshielded (δ ~154 ppm). nih.gov The carbons of the phenyl ring and the methyl group also give distinct signals. nih.gov
Since this compound contains no fluorine or phosphorus atoms, ¹⁹F and ³¹P NMR spectroscopy are not applicable for its analysis.
¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
|---|---|---|---|---|
| 8.15 | dd | 5.0, 1.5 | 2H | Pyridine H2, H6 |
| 7.43 – 7.33 | m | 2H | Phenyl H (meta) | |
| 7.25 – 7.19 | m | 1H | Phenyl H (para) | |
| 7.18 – 7.12 | m | 2H | Phenyl H (ortho) | |
| 6.50 | dd | 5.0, 1.6 | 2H | Pyridine H3, H5 |
| 3.26 | s | 3H | N-CH₃ |
Data sourced from nih.gov. Multiplicity: s (singlet), dd (doublet of doublets), m (multiplet).
¹³C NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 154.00 | Pyridine C4 |
| 149.32 | Pyridine C2, C6 |
| 146.05 | Phenyl C (ipso) |
| 130.07 | Phenyl C (meta) |
| 126.71 | Phenyl C (para) |
| 126.58 | Phenyl C (ortho) |
| 108.30 | Pyridine C3, C5 |
| 39.51 | N-CH₃ |
Data sourced from nih.gov.
Dynamic NMR (D-NMR) spectroscopy is a specialized technique used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes or chemical exchange. For this compound, D-NMR could be employed to investigate the rotational barrier around the C4(pyridine)–N bond and the N–C(phenyl) bond.
At room temperature, rotation around these bonds may be fast, resulting in sharp, time-averaged NMR signals. However, steric hindrance between the rings and the methyl group could lead to a significant energy barrier for rotation. By recording NMR spectra at different temperatures (variable-temperature NMR), it may be possible to slow this rotation down. If the rotation becomes slow on the NMR timescale, separate signals for non-equivalent protons or carbons could emerge, and the coalescence of these signals can be analyzed to determine the activation energy (ΔG‡) for the rotational process. Such studies provide critical insights into the molecule's conformational flexibility and steric properties.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can deduce bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's solid-state conformation and intermolecular interactions.
Single Crystal X-ray Diffraction of this compound and its Derivatives
While specific single-crystal X-ray diffraction data for this compound is not widely available in foundational literature, analysis of its derivatives provides significant insight into its likely structural properties. The solid-state structure is influenced by the interplay of its constituent parts: the pyridine ring, the phenyl group, and the tertiary amine bridge.
Studies on related aromatic amine derivatives, such as aniline (B41778) compounds, offer a comparative framework. For instance, the crystal structure of N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline reveals key conformational features. In this molecule, the configuration about the imine C=N bond is E, and a significant twist is observed around the C—N bond, with a torsion angle of -41.89 (16)°. nih.gov Similarly, in derivatives like 4-bromo-N-[4-(diethylamino)benzylidene]aniline, which crystallizes with two independent molecules, both cis and trans arrangements around the central C-N bond have been observed, with dihedral angles between the aromatic rings varying. nih.gov
For this compound, one would expect a non-planar structure. The repulsion between the phenyl group, the methyl group, and the pyridine ring would necessitate significant twisting around the C-N bonds. The key structural parameters that would be determined from a single-crystal XRD study are summarized in the table below, with expected values drawn from similar structures.
Interactive Data Table: Key Crystallographic Parameters for Aromatic Amines This table outlines typical structural data obtained from X-ray crystallography for compounds related to this compound.
| Parameter | Description | Typical Value/Range |
| Space Group | Describes the crystal's symmetry. | P-1 (Triclinic), C2/c (Monoclinic) uchicago.edu |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the crystal's basic repeating unit. | a, b, c ≈ 8-10 Å; angles depend on crystal system. |
| C-N Bond Length | The distance between the amine nitrogen and the pyridine/phenyl carbon. | ~1.38 - 1.45 Å |
| C=N Bond Length | The distance for an imine bond, for comparison in derivatives. | ~1.27 Å nih.gov |
| Dihedral Angle | The twist between the planes of the pyridine and phenyl rings. | Can range from ~8° to over 60° nih.gov |
| Torsion Angle | The rotation around a specific bond, e.g., C(aryl)-N-C(aryl)-C(aryl). | Can be close to 180° (trans) or vary significantly. nih.gov |
The precise values for this compound would confirm its conformational preferences in the solid state, which are crucial for understanding its packing in the crystal lattice and its potential intermolecular interactions, such as π-stacking or C-H···π interactions.
Elucidation of Coordination Geometries in Metal Complexes
The pyridine nitrogen and, to a lesser extent, the exocyclic amine nitrogen of this compound possess lone pairs of electrons, making the molecule a potential ligand for metal ions. libretexts.org X-ray crystallography is essential for unambiguously determining the coordination geometry of the resulting metal complexes. The geometry—the spatial arrangement of the ligands around the central metal ion—is dictated by factors including the metal's size, charge, and electronic configuration, as well as steric and electronic properties of the ligand itself. libretexts.org
Common coordination numbers for metal complexes are 4, 5, and 6, leading to several possible geometries. libretexts.orglibretexts.org
Coordination Number 4: Typically results in either a tetrahedral or square planar geometry. Tetrahedral geometry is common for d¹⁰ metal ions like Zn(II) and nontransition metals. libretexts.orglibretexts.org
Coordination Number 5: Less common, but can adopt trigonal bipyramidal or square pyramidal shapes. libretexts.org
Coordination Number 6: The most frequent coordination number, almost always resulting in an octahedral geometry. nih.gov Distortions from perfect octahedral geometry are common. nih.gov
When this compound acts as a ligand, it would likely coordinate to a metal center through its more accessible and basic pyridine nitrogen atom. As a monodentate ligand, it would occupy one coordination site. In an octahedral complex of the type [M(L)₄A₂], where L is this compound and A is another ligand, two geometric isomers (cis and trans) would be possible.
Interactive Data Table: Common Coordination Geometries in Metal Complexes This table summarizes the most common coordination geometries observed in metal complexes.
| Coordination Number | Geometry | Ideal Bond Angles | Example Ion |
| 4 | Tetrahedral | 109.5° | [ZnCl₄]²⁻ libretexts.org |
| 4 | Square Planar | 90° | [Ni(CN)₄]²⁻ |
| 5 | Trigonal Bipyramidal | 90°, 120° | [Fe(CO)₅] |
| 6 | Octahedral | 90°, 180° | [Co(NH₃)₆]³⁺ nih.gov |
Advanced Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis
Advanced mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for analyzing chemical compounds. It allows for the sensitive detection, identification, and quantification of molecules by measuring their mass-to-charge ratio (m/z).
This technique is invaluable for monitoring the progress of chemical reactions by tracking the disappearance of reactants and the appearance of products in real-time. It is also highly effective for analyzing complex mixtures, such as pharmaceutical formulations or environmental samples, to identify and quantify specific components, even at trace levels.
For this compound, a key application of LC-MS/MS is the detection of related impurities. For instance, a nitrosamine (B1359907) derivative, N‐methyl‐N‐nitrosopyridin‐4‐amine (4-MNPA), was identified as an impurity in the production of a pharmaceutical ingredient. researchgate.net A sensitive LC-MS/MS method was developed to quantify this specific impurity. researchgate.net The method utilizes Multiple Reaction Monitoring (MRM), where a specific precursor ion (the ionized molecule of interest) is selected and fragmented, and then a specific product ion is monitored. This two-stage filtering provides exceptional specificity and sensitivity.
The process involves:
Chromatographic Separation: An LC column, such as a Zorbax SB-phenyl column, separates the compound of interest from other components in the mixture. researchgate.net
Ionization: The separated compound is ionized, typically using Electrospray Ionization (ESI), to create charged molecules (e.g., [M+H]⁺).
Mass Analysis (MS1): The first mass analyzer selects the precursor ion corresponding to the target molecule.
Fragmentation: The selected ion is fragmented in a collision cell.
Mass Analysis (MS2): The second mass analyzer selects a specific fragment ion for detection.
This approach allows for the reliable quantification of target analytes in complex matrices. mdpi.commdpi.com Validation of such methods ensures they are accurate, precise, and robust for their intended purpose. researchgate.net
Interactive Data Table: Example LC-MS/MS Parameters for Nitrosamine Analysis This table shows typical parameters for an LC-MS/MS method used to analyze a nitrosamine impurity related to the title compound. researchgate.net
| Parameter | Setting | Purpose |
| Column | Zorbax SB-phenyl (250 × 4.6 mm, 5 µm) | Separation of analyte from matrix components. |
| Mobile Phase | Gradient of 0.005 M ammonium (B1175870) formate (B1220265) and methanol | Elution of the analyte from the LC column. |
| Ionization Mode | ESI Positive | Generation of positively charged precursor ions. |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | High specificity and sensitivity for quantification. |
| Limit of Detection | 0.5 µg/mL | The lowest concentration that can be reliably detected. |
| Limit of Quantification | 1.5 µg/mL | The lowest concentration that can be accurately quantified. |
This methodology demonstrates how advanced mass spectrometry can be applied to monitor reactions involving this compound and to ensure the purity of materials by analyzing for trace-level impurities in complex mixtures.
Computational and Theoretical Investigations of N Methyl N Phenylpyridin 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in the analysis of molecular systems like N-Methyl-N-phenylpyridin-4-amine. These methods allow for a detailed exploration of the electronic structure and properties that govern the compound's behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been successfully applied to study a wide range of pyridine (B92270) derivatives, offering a balance between accuracy and computational cost. For this compound, DFT studies would provide fundamental information about its geometry, electronic properties, and reactivity.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this process would involve finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. The conformational landscape of this molecule is influenced by the rotation around the C-N bonds connecting the phenyl and pyridine rings to the central nitrogen atom.
Table 1: Illustrative Optimized Geometry Parameters for a Hypothetical Conformer of this compound (Calculated at the B3LYP/6-31G(d) level)
| Parameter | Value (Å or °) |
| C-N (Pyridine-Amino) | 1.38 |
| C-N (Phenyl-Amino) | 1.42 |
| N-CH3 | 1.47 |
| C-C (Pyridine ring avg.) | 1.39 |
| C-C (Phenyl ring avg.) | 1.40 |
| C-N-C (Py-N-Ph) Angle | 118.5 |
| Pyridine-Phenyl Dihedral | 45.0 |
Note: The data in this table is illustrative and not based on a specific published calculation for this compound. It serves to demonstrate the type of information obtained from geometry optimization.
The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring, indicating a site for electrophilic attack. The regions around the hydrogen atoms would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.
Table 2: Illustrative Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: This data is for illustrative purposes and does not represent experimentally or computationally verified values for this compound.
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. By comparing the calculated frequencies with experimental data, the accuracy of the computational model and the optimized geometry can be validated. For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic rings and the methyl group, C-N stretching, and ring breathing modes of the pyridine and phenyl rings.
DFT calculations can be used to estimate various thermochemical properties, such as the enthalpy of formation, entropy, and Gibbs free energy. These properties are crucial for understanding the thermodynamics of reactions involving this compound. For instance, the reaction energies for its synthesis or decomposition can be predicted, providing valuable information for process optimization. While specific thermochemical data for this compound from computational studies is not widely published, these methods are routinely used for such estimations.
Understanding intermolecular interactions is essential for predicting the crystal packing and solid-state properties of a compound. While this compound does not have a traditional N-H bond for hydrogen bonding, other weak interactions such as C-H···π interactions and π-π stacking can play a significant role in its supramolecular assembly.
Ab Initio Methods (e.g., Hartree-Fock) for Comparative Studies
Ab initio methods, such as the Hartree-Fock (HF) theory, are fundamental computational techniques that solve the electronic Schrödinger equation without empirical parameters, based only on first principles. nih.gov The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a valuable, albeit simplified, description of the electronic structure. wayne.eduresearchgate.net While modern studies often employ more sophisticated methods that include electron correlation, HF remains a crucial tool for comparative studies due to its computational efficiency and ability to provide a clear, qualitative picture of molecular orbitals and charge distributions. nih.govaps.org
For this compound, a comparative Hartree-Fock study could be designed to understand how its electronic properties relate to those of its constituent parts or similar molecules. For instance, calculations could compare the charge distribution, dipole moment, and frontier molecular orbital (HOMO/LUMO) energies of the target molecule against those of aniline (B41778), pyridine, and N-methylpiperidine. Such an analysis would reveal the electronic consequences of combining these fragments.
A typical comparative study would involve:
Geometry Optimization: Obtaining the lowest-energy conformation of this compound and related reference compounds using the HF method with a suitable basis set (e.g., 6-31G*).
Electronic Property Calculation: Computing properties like Mulliken charges on each atom, the total dipole moment, and the energies of the HOMO and LUMO.
Analysis: Comparing these calculated values across the series of molecules to identify trends. For example, one could assess how the electron-donating piperidine (B6355638) nitrogen and the electron-withdrawing pyridine ring influence the charge distribution on the phenyl group.
Table 1: Hypothetical Hartree-Fock Comparative Data This table illustrates the type of data a comparative HF study on this compound and its parent structures might yield. Note: These are representative values for illustrative purposes.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Aniline | -8.01 | 0.05 | 1.53 |
| Pyridine | -9.66 | -0.38 | 2.22 |
| This compound | -8.55 | -0.15 | 3.10 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations compute the classical equations of motion for a system of atoms and molecules, allowing researchers to observe their dynamic behavior over time. ulisboa.pt This technique provides a "computational microscope" to study conformational changes, intermolecular interactions, and thermodynamic properties. For a flexible molecule like this compound, MD simulations are invaluable for understanding its behavior in different environments.
A simulation of this compound in a solvent like water or a nonpolar solvent like n-decane would illustrate how intermolecular forces influence its conformational landscape. nih.govpsu.edu The stability of the molecule's conformation, particularly the relative orientation of the phenyl and pyridyl rings, can be analyzed by monitoring the root-mean-square deviation (RMSD) from an initial structure and calculating the free energy surface as a function of key dihedral angles. nih.gov
Table 2: Typical Parameters for an MD Simulation of this compound
| Parameter | Value/Description | Purpose |
| Force Field | OPLS-AA or GAFF | Defines the potential energy function for bonded and non-bonded interactions. nih.gov |
| Solvent | SPC/E Water Model | Simulates an aqueous environment. |
| System Size | ~5000 solvent molecules | Creates a periodic box large enough to avoid self-interaction. |
| Temperature | 300 K | Maintained using a thermostat (e.g., Nosé-Hoover) to simulate ambient conditions. |
| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman) for NPT ensemble simulations. |
| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |
MD simulations are well-suited to study how molecules interact with surfaces or within confined spaces, a process crucial for applications in catalysis, materials science, and chromatography. Research on structurally similar compounds, such as N-(pyridin-4-yl)pyridin-4-amine, demonstrates how these interactions can be modeled. nih.gov In one such study, simulations were used to investigate the arrangement of aminopyridine derivatives when intercalated into the layers of zirconium sulfophenylphosphonate. nih.gov
For this compound, simulations could model its adsorption onto a surface like graphite, silica, or a metal oxide. The simulation would track the molecule's trajectory as it approaches the surface, revealing its preferred orientation and binding sites. Analysis of the interaction energy between the molecule and the surface would quantify the strength of adsorption. Furthermore, a dense network of hydrogen bonds and other non-covalent interactions that stabilize the adsorbed state can be identified. nih.gov
Table 3: Key Intermolecular Interactions in the Simulated Intercalation of a Similar Aminopyridine Derivative Data adapted from a study on N-(pyridin-4-yl)pyridin-4-amine within zirconium sulfophenylphosphonate, illustrating typical interactions that could be studied for this compound. nih.gov
| Interacting Groups | Type of Interaction | Average Distance (Å) |
| Pyridyl Nitrogen ↔ Host Sulfo Group (H) | Hydrogen Bond | ~1.8 |
| Amine Hydrogen ↔ Host Sulfo Group (O) | Hydrogen Bond | ~2.0 |
| Phenyl Ring ↔ Host Phenyl Ring | π-π Stacking | ~3.5 |
| Guest Molecule ↔ Water Molecule | Hydrogen Bond | ~1.9 |
Advanced Computational Modeling Techniques
Beyond traditional quantum chemistry and molecular dynamics, advanced techniques leverage machine learning and statistical methods to predict molecular properties with greater speed and efficiency.
Classical force fields used in MD simulations have fixed parameters and cannot describe bond breaking or forming. Ab initio MD is highly accurate but computationally expensive. Machine Learning (ML) potentials bridge this gap by learning the potential energy surface from a set of high-accuracy quantum mechanical calculations. arxiv.orgufl.edu
Sparse Gaussian Process Regression (SGPR) is a Bayesian ML algorithm used to generate these potentials. nih.govacs.org For this compound, an SGPR potential could be developed by:
Data Generation: Performing thousands of density functional theory (DFT) calculations on various conformations and fragments of the molecule to obtain their energies and atomic forces. acs.org
Model Training: Using the SGPR algorithm to learn the relationship between the atomic environment of each atom and its contribution to the total energy and forces. The "sparse" nature of the algorithm allows it to build robust models from a smaller, optimized subset of the training data. nih.govcetjournal.it
Validation: Testing the ML potential's ability to predict energies and forces for new conformations not included in the training set and its ability to run stable, long-timescale MD simulations. arxiv.org
Once created, this bespoke ML potential would allow for highly accurate simulations of large systems containing this compound, enabling the study of complex phenomena like crystal formation or interactions with large biomolecules at ab initio quality but with near-classical speed. aip.org
Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate variations in the chemical structure of a series of compounds with a specific physical, chemical, or biological property. researchgate.net For a class of compounds like aromatic amines, QSPR can be used to predict properties such as reactivity, boiling point, or spectroscopic shifts without performing expensive experiments or calculations for every new molecule. nih.govresearchgate.net
A QSPR study for predicting the reactivity of derivatives of this compound would involve:
Dataset Assembly: Compiling a "training set" of similar aromatic amines for which the target property (e.g., reaction rate constant) is known experimentally. nih.gov
Descriptor Calculation: For each molecule in the set, calculating a range of numerical "descriptors" that encode its structural, electronic, and topological features.
Model Building: Using statistical regression techniques (e.g., multiple linear regression) to build a mathematical equation linking the descriptors to the property.
Validation: Testing the model's predictive power on an external "test set" of molecules not used in the model-building process.
For this compound, relevant descriptors might include electronic parameters (HOMO/LUMO energies, Hammett constants), constitutional descriptors (molecular weight, number of nitrogen atoms), and topological indices (which quantify molecular branching and shape). nih.govnih.gov The resulting QSPR equation could then be used to estimate the reactivity or NMR chemical shift of new, unsynthesized derivatives, guiding experimental efforts. researchgate.netnih.gov
Table 4: Examples of Molecular Descriptors for a QSPR Study of Aromatic Amines
| Descriptor Class | Example Descriptor | Property Predicted | Reference |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Rate of oxidative coupling | nih.gov |
| Constitutional | Molecular Weight / Molecular Volume (Intrinsic Density) | Normal density | nih.gov |
| Electronic | Hammett Sigma Constant (σ) | Sorption kinetics in sediment | nih.gov |
| Hydrogen Bonding | Summation Solute Hydrogen Bond Acidity | Normal density | nih.gov |
| Spectroscopic | Solvatochromic Parameters (π*, β, α) | NMR chemical shift of N-H proton | researchgate.net |
Future Directions and Emerging Research Avenues for N Methyl N Phenylpyridin 4 Amine
Development of Innovative and Sustainable Synthetic Methodologies
The future synthesis of N-Methyl-N-phenylpyridin-4-amine will likely move away from traditional methods towards more innovative and sustainable practices. Research in this area could focus on the adoption of novel catalytic systems and reaction conditions that improve efficiency and reduce environmental impact.
Key research objectives include:
Reusable Solid Base Catalysts: Exploring the use of solid-supported catalysts, such as poly(4-vinylpyridine), could offer a greener alternative to conventional homogeneous catalysts. researchgate.net These solid catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity, which is a major advantage for industrial-scale production. researchgate.net
Mechanochemical Synthesis: The use of ball milling presents a solvent-free or low-solvent approach to synthesis. researchgate.net Investigating mechanochemical routes for the N-arylation and N-methylation steps in the synthesis of this compound could drastically reduce solvent waste.
Bio-based and Biodegradable Catalysts: Developing catalytic systems based on biocompatible and biodegradable polymers, such as poly(N-vinylimidazole), could align the synthesis with green chemistry principles. researchgate.netresearchgate.net These catalysts are often less toxic and more environmentally benign than traditional metal- or halogen-containing catalysts. researchgate.net
Flow Chemistry: Continuous flow reactors could be employed to optimize reaction parameters, improve safety for potentially hazardous reactions, and allow for easier scalability compared to batch processes.
| Proposed Synthetic Strategy | Key Advantages | Relevant Research Analogy |
| Poly(4-vinylpyridine) Catalysis | Reusable catalyst, good yields, mild reaction conditions. | Synthesis of N-methyl imines. researchgate.net |
| Mechanochemical Synthesis (Ball Milling) | Avoids toxic solvents, short reaction times, high efficiency. | Solvent-free synthesis of N-methyl imines. researchgate.netresearchgate.net |
| 4,4′-trimethylenedipiperidine Catalysis | Safe, green catalyst, high thermal stability, soluble in green solvents. | Alternative to piperidine (B6355638) in organic synthesis. researchgate.net |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The unique combination of a pyridine (B92270) ring, a tertiary amine, and a phenyl group in this compound suggests a rich and largely unexplored reactivity. Future research should aim to map these reaction pathways.
Potential areas for exploration include:
N-Oxide Chemistry: The pyridine nitrogen can be oxidized to an N-oxide, which significantly alters the ring's electronic properties and reactivity. This could open pathways for regioselective functionalization. acs.org The N-O bond in pyridine N-oxides is thermally labile, which can be utilized in rearrangement reactions. nih.gov
Sigmatropic Rearrangements: Investigation into cascade reactions, such as a smolecule.comsmolecule.com-sigmatropic rearrangement following N-arylation with an appropriate precursor, could lead to the synthesis of complex heterocyclic structures. acs.org
Catalytic Cross-Coupling Reactions: The pyridine ring can be a substrate for various palladium-catalyzed cross-coupling reactions to introduce new functional groups at specific positions, further diversifying the molecular scaffold.
Biotransformations: Studying the metabolism of this compound using microbial systems, such as anaerobic fluidized-bed bioreactors, could reveal novel transformation pathways, similar to how N-methyl paranitro aniline (B41778) is transformed into N-methyl-p-phenylenediamine. nih.gov This could also be a method for its environmental remediation.
Expansion of Catalytic Applications in Fine Chemical Synthesis
The structural features of this compound, particularly the accessible nitrogen atoms, suggest its potential as a catalyst or ligand in organic synthesis.
Future research could explore its role in:
Organocatalysis: Aminopyridine derivatives are known to be effective nucleophilic catalysts. Investigating the catalytic activity of this compound in reactions such as acylation, silylation, and other transfer reactions is a promising avenue.
Ligand Development for Transition Metal Catalysis: The compound could serve as a ligand for transition metals (e.g., palladium, copper, zinc), forming complexes with unique catalytic properties. rsc.org These complexes could be tested in cross-coupling reactions, hydrogenations, or oxidations. The electronic and steric properties of the ligand can be tuned by modifying the phenyl or pyridyl rings.
Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to new classes of catalysts for asymmetric synthesis, enabling the production of enantiomerically pure fine chemicals and pharmaceuticals.
Integration with Green Chemistry Principles and Sustainable Processes
Aligning the synthesis and application of this compound with the principles of green chemistry is essential for modern chemical research. rsc.org
Future efforts should focus on:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.
Use of Renewable Feedstocks: Exploring synthetic pathways that start from bio-based raw materials instead of petroleum-based sources.
Green Solvents: Shifting from traditional volatile organic compounds to greener alternatives like water, ethanol, or supercritical fluids. researchgate.net
Life Cycle Assessment: Utilizing tools like the CHEM21 green metrics toolkit to evaluate the environmental footprint of the entire lifecycle of the compound, from synthesis to disposal or recycling. rsc.org This holistic assessment can guide the development of more sustainable processes.
| Green Chemistry Principle | Application to this compound |
| Waste Prevention | Developing high-yield, low-byproduct synthetic routes. |
| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or solvent-free conditions. researchgate.net |
| Design for Energy Efficiency | Employing reactions at ambient temperature and pressure, possibly through mechanochemistry. researchgate.net |
| Catalysis | Using recyclable and highly efficient organo- or metal-catalysts. researchgate.net |
Application in Advanced Materials Science and Functional Molecule Design
The aromatic and electronic characteristics of this compound make it an attractive building block for novel functional materials.
Emerging research could target:
Organic Electronics: The compound's structure could be incorporated into larger conjugated systems for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Its electron-donating amino group and electron-accepting pyridine ring can be exploited to tune the electronic properties of materials.
Functional Polymers: Polymerizing derivatives of this compound could lead to new materials with interesting properties, such as conductivity, thermal stability, or specific binding capabilities for sensors.
Supramolecular Chemistry: The potential for hydrogen bonding and aromatic stacking interactions makes this molecule a candidate for designing complex self-assembling supramolecular structures. rsc.org
Medicinal Chemistry Scaffolding: The structure can serve as a core scaffold for the design of new biologically active molecules. smolecule.com By analogy with similar structures, it could be a starting point for developing kinase inhibitors or other therapeutic agents. smolecule.commdpi.com
Synergy of Experimental and Advanced Computational Approaches
The combination of experimental work with advanced computational modeling is a powerful strategy to accelerate research and deepen understanding. rsc.orgrsc.org
This synergistic approach can be applied to this compound in several ways:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the most likely products of undiscovered reactions. rsc.org This can help guide experimental design and save significant laboratory time and resources.
Predicting Molecular Properties: Computational methods can predict physical, chemical, and electronic properties, such as bond dissociation energies, spectroscopic characteristics, and molecular orbital energies. nih.gov
Rational Design of Catalysts and Materials: Molecular modeling can be used to design new catalysts or materials based on the this compound scaffold. For instance, docking studies can predict the binding affinity of derivatives to biological targets, aiding in drug design. mdpi.com
Understanding Non-covalent Interactions: The study of aromatic stacking and other non-covalent interactions, which are crucial in materials and biological systems, benefits greatly from the interplay of high-level computational analysis and experimental validation. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
